REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:19]1COCC1>>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([CH:9]([NH2:10])[CH3:19])[CH:5]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC(=NO1)C#N)(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly so that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not rise above 10° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 40° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a few minutes
|
Type
|
STIRRING
|
Details
|
stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
the slow addition of water (5 ml)
|
Type
|
CUSTOM
|
Details
|
the temperature below 50° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
aqueous NaOH (4 M, 5 ml) was added
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with diethylether (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC(=NO1)C(C)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |